molecular formula C18H18N4O4 B2914038 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 897619-96-4

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2914038
CAS No.: 897619-96-4
M. Wt: 354.366
InChI Key: XUSQMDWERBFWCA-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea (CAS 897619-96-4) is a synthetic organic compound with a molecular formula of C18H18N4O4 and a molecular weight of 354.4 g/mol. It is classified as a urea derivative, integrating a 2,3-dihydrobenzo[b][1,4]dioxin core, a 5-oxopyrrolidin ring, and a pyridinyl substituent. This specific structural architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,4-benzodioxine scaffold have been identified as promising starting points in pharmacological development. For instance, high-throughput virtual screening studies have identified similar 1,4-benzodioxine derivatives as inhibitors of the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme, a well-established anticancer drug target involved in DNA repair processes . The presence of the urea functional group is often critical for biological activity, as it can facilitate key hydrogen-bonding interactions with enzymatic targets. The pyridin-2-yl moiety further enhances the molecule's potential for diverse molecular interactions. This compound is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this chemical in various biochemical assays, as a building block for further synthetic analog development, or in structure-activity relationship (SAR) studies to explore new therapeutic avenues.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17-9-12(20-18(24)21-16-3-1-2-6-19-16)11-22(17)13-4-5-14-15(10-13)26-8-7-25-14/h1-6,10,12H,7-9,11H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSQMDWERBFWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that integrates a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine and pyridine framework. The molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, and it has a molar mass of approximately 284.31 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Research indicates that this compound may act through multiple pathways:

  • Alpha-2 Adrenergic Receptor Antagonism : Similar derivatives have shown activity as alpha-2 adrenergic receptor antagonists, which are implicated in the modulation of neurotransmitter release and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • PARP Inhibition : Compounds structurally related to this molecule have been evaluated for their ability to inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, critical in DNA repair processes. In vitro studies have demonstrated varying degrees of PARP inhibition, with some derivatives exhibiting IC50 values in the low micromolar range .

In Vitro Studies

Several studies have assessed the biological activity of related compounds:

  • PARP Inhibition Assays : Compounds similar to this compound were tested for PARP inhibitory effects. The lead compounds demonstrated significant inhibition at concentrations as low as 0.88 µM .
  • Neuroprotective Effects : In vivo models have suggested that derivatives can exert neuroprotective effects by modulating adrenergic signaling pathways, potentially slowing the progression of neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of a series of substituted derivatives for their pharmacological profiles. One compound from this series showed promising results as an alpha-2 adrenergic receptor antagonist with high selectivity over other receptors, indicating potential for therapeutic use in anxiety and depression .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound APARP Inhibitor0.88PARP inhibition
Compound BAlpha-2 Antagonist5.8Adrenergic modulation
Compound CNeuroprotectiveN/ANeurotransmitter modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs: pyridine positional isomers , indole-substituted ureas , and triazole-pyridine ureas . Key structural and functional differences are summarized in Table 1.

Table 1. Structural and Functional Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical/Chemical Notes
Target : 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea C₁₈H₁₈N₄O₄ 354.4 Pyridin-2-yl urea; 2,3-dihydrobenzo[b][1,4]dioxin-pyrrolidinone scaffold Data limited; likely solid at room temp
Isomer : 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea C₁₈H₁₈N₄O₄ 354.4 Pyridin-3-yl urea; identical scaffold Similar solubility to target; no MSDS data
Isomer : 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea C₁₈H₁₈N₄O₄ 354.4 Pyridin-4-yl urea; identical scaffold No density/boiling point data reported
Analog : 3-[1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea C₂₃H₂₄N₄O₄ 420.46 Indole-methyl substituent; bulkier side chain Typically in stock; higher MW may reduce solubility
Analog : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea C₂₄H₂₂N₈O₃ 470.5 (calculated) Triazole-pyridine core; nitro and methoxy substituents Synthesized via reflux; biological testing implied

Positional Isomerism Effects

The pyridine substituent position (2-, 3-, or 4-yl) significantly influences electronic and steric properties:

  • Pyridin-3-yl and 4-yl: Meta and para positions reduce steric hindrance but may diminish hydrogen-bonding capacity. No direct performance data are available, but analogous studies suggest positional isomerism affects pharmacokinetics and target engagement .

Substituent-Driven Functional Differences

  • However, the increased molecular weight (420.46 vs. 354.4) may reduce aqueous solubility .

Material Science Parallels

  • Compounds with 2,3-dihydrobenzo[b][1,4]dioxin moieties (e.g., DDPB in ) exhibit strong electroluminescence in OLEDs. While the target compound lacks conjugated imidazole/phenanthroimidazole systems, its electron-rich dioxin ring could stabilize excited states in optoelectronic applications .

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